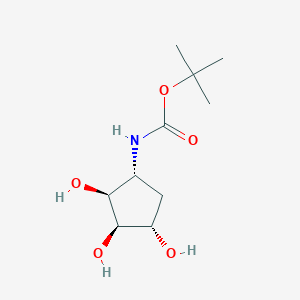
tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate is a chemical compound with a complex structure that includes a cyclopentyl ring substituted with three hydroxyl groups and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentyl ring with the desired hydroxyl substitutions. This can be achieved through a series of reactions including cyclization, hydroxylation, and protection/deprotection steps.
The final step involves the introduction of the carbamate group. This is usually done by reacting the hydroxyl-substituted cyclopentyl compound with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods often incorporate continuous flow techniques and advanced purification methods to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups and carbamate moiety play a crucial role in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
- tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-6(12)8(14)7(5)13/h5-8,12-14H,4H2,1-3H3,(H,11,15)/t5-,6+,7+,8-/m1/s1 |
InChI Key |
MVBZHAVXVQYPSO-VGRMVHKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















